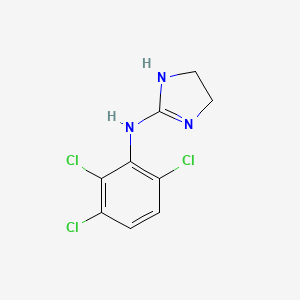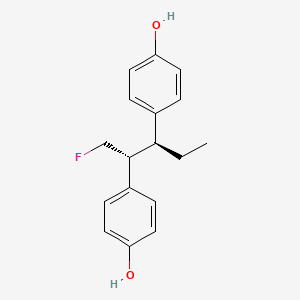
9,10-Antracenodicarboxaldehído
Descripción general
Descripción
9,10-Anthracenedicarboxaldehyde, also known as Anthracene-9,10-dicarbaldehyde, is an acene-9,10-dialdehyde and an anthracenedialdehyde . It is an aggregation-induced emission luminogens (AIEgens) and is used as a reagent in the preparation of porous imine-linked networks (PINs) .
Synthesis Analysis
A study on the preparation of 9,10-anthracenedicarboxaldehyde and other aromatic dialdehydes has been conducted . The synthesis of conjugated polymers containing anthracene moiety and their electro-optical properties have also been studied .Molecular Structure Analysis
The molecular formula of 9,10-Anthracenedicarboxaldehyde is C16H10O2 . It has a planar structure with double bonds which are in conjugation . The InChIKey is SBRUFOSORMQHES-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 9,10-Dihydro-9,10-(Methaniminomethano)Anthracene and N-Protected Derivatives Via Double Reductive Amination has been reported .Physical And Chemical Properties Analysis
The molecular weight of 9,10-Anthracenedicarboxaldehyde is 234.25 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 234.068079557 g/mol . It appears as an orange to brown crystalline powder .Aplicaciones Científicas De Investigación
Análisis Espectral y de Estructura Electrónica
El 9,10-Antracenodicarboxaldehído ha sido sometido a estudios de Teoría del Funcional de Densidad (DFT) para determinar sus propiedades estructurales electrónicas y estabilidad. Se han realizado análisis vibracionales teóricos y experimentales, revelando una alta estabilidad de la molécula como lo predicen los estudios de Orbitales Naturales Enlazados (NBO) {svg_1}. Los análisis de transferencia de carga indican que la molécula exhibe áreas de agotamiento electrónico local, que son significativas para comprender su reactividad e interacciones {svg_2}.
Propiedades Ópticas No Lineales (NLO)
Se han explorado las propiedades NLO del compuesto, que son cruciales para aplicaciones en fotónica y optoelectrónica. Los estudios sugieren que el this compound es prometedor en este campo debido a su estructura plana y enlaces dobles conjugados, que facilitan la excitación electrónica eficiente y la transferencia de carga {svg_3}.
Aplicaciones Fotocatalíticas
El this compound se ha utilizado en el desarrollo de materiales fotocatalíticos. Específicamente, se ha incorporado a Marcos Orgánicos Covalentes (COFs) con centros duales activos para promover reacciones fotocatalíticas como la Difluorometilación C−H de heterociclos {svg_4}. Esta aplicación es particularmente relevante en la síntesis de productos farmacéuticos y agroquímicos que contienen flúor {svg_5}.
Emisión Inducida por Agregación (AIE)
El compuesto es conocido como un luminógeno de emisión inducida por agregación (AIEgen). Los AIEgens son compuestos que emiten luz al agregarse, lo que es una propiedad valiosa para el desarrollo de nuevos materiales ópticos y electrónicos, sensores y agentes de bioimagen {svg_6}.
Síntesis de Redes Porosas
El this compound se utiliza en la preparación de redes porosas unidas por imina (PIN). Estas PIN son significativas para crear materiales con altas áreas superficiales, que se pueden aplicar en almacenamiento de gas, separación y catálisis {svg_7}.
Marcos Metal-Orgánicos (MOFs)
El compuesto relacionado, ácido 9,10-antracenodicarboxílico, derivado del this compound, se puede utilizar en la formación de MOF altamente porosos nanotubulares y ultramicroporosos. Estos MOF tienen aplicaciones potenciales en tecnologías verdes como el almacenamiento de hidrógeno, el almacenamiento de metano y la separación de gases {svg_8}.
Mecanismo De Acción
Target of Action
Anthracene-9,10-dicarbaldehyde, also known as Anthracene-9,10-dicarboxaldehyde or 9,10-Anthracenedicarboxaldehyde, is primarily used as a building block for supramolecular assemblies . It is also an aggregation-induced emission luminogen (AIEgen) , which means it emits light upon aggregation.
Mode of Action
The compound interacts with its targets through its unique structure. The anthracene core of the molecule allows it to interact with other molecules and form larger structures, such as porous imine-linked networks (PINs) . These networks have potential applications in various fields, including materials science and pharmaceuticals.
Biochemical Pathways
Its role as a building block for supramolecular assemblies suggests that it may be involved in the formation of complex molecular structures
Pharmacokinetics
Its solubility in common organic solvents suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
The primary result of Anthracene-9,10-dicarbaldehyde’s action is the formation of supramolecular assemblies . These assemblies can have various properties and uses, depending on the other molecules involved in the assembly. For example, when used as an AIEgen, Anthracene-9,10-dicarbaldehyde can emit light, which has potential applications in imaging and sensing .
Action Environment
The action of Anthracene-9,10-dicarbaldehyde can be influenced by various environmental factors. For example, the formation of supramolecular assemblies can be affected by the presence of other molecules, temperature, and solvent conditions. Additionally, as an AIEgen, the light-emitting properties of Anthracene-9,10-dicarbaldehyde can be influenced by the aggregation state of the compound .
Safety and Hazards
All personal contact, including inhalation, should be avoided when handling 9,10-Anthracenedicarboxaldehyde . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . Entry into confined spaces should not be made until the atmosphere has been checked .
Análisis Bioquímico
Biochemical Properties
9,10-Anthracenedicarboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an aggregation-induced emission luminogen (AIEgen), which makes it useful in the preparation of porous imine-linked networks (PINs) . The compound interacts with enzymes such as DNA and RNA polymerases, inhibiting their activity and thus affecting nucleic acid synthesis . Additionally, 9,10-Anthracenedicarboxaldehyde has been shown to interact with proteins involved in cell signaling pathways, altering their function and leading to changes in cellular processes .
Cellular Effects
The effects of 9,10-Anthracenedicarboxaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit DNA and RNA synthesis in lymphoma cells, leading to cytotoxic effects . Additionally, 9,10-Anthracenedicarboxaldehyde has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Molecular Mechanism
At the molecular level, 9,10-Anthracenedicarboxaldehyde exerts its effects through several mechanisms. It binds to DNA and RNA, intercalating between the base pairs and inhibiting the activity of polymerases . This binding leads to the inhibition of nucleic acid synthesis and ultimately results in cell death. Furthermore, 9,10-Anthracenedicarboxaldehyde has been shown to inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition further contributes to the compound’s cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-Anthracenedicarboxaldehyde have been observed to change over time. The compound is relatively stable under inert gas conditions and can be stored at low temperatures (2-8°C) without significant degradation . Prolonged exposure to light and air can lead to its degradation and a decrease in its efficacy . Long-term studies have shown that 9,10-Anthracenedicarboxaldehyde can have lasting effects on cellular function, including sustained inhibition of nucleic acid synthesis and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 9,10-Anthracenedicarboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong the lifespan of mice bearing transplantable leukemias and solid tumors . At high doses, 9,10-Anthracenedicarboxaldehyde can cause toxic effects, including leukopenia and damage to normal tissues . The optimal dosage for therapeutic effects without significant toxicity has been found to be around 200 mg/sq m .
Metabolic Pathways
9,10-Anthracenedicarboxaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which are then excreted from the body. The interaction of 9,10-Anthracenedicarboxaldehyde with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, 9,10-Anthracenedicarboxaldehyde is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . It has been shown to interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of 9,10-Anthracenedicarboxaldehyde within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of 9,10-Anthracenedicarboxaldehyde plays a crucial role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct 9,10-Anthracenedicarboxaldehyde to the nucleus . Additionally, the compound can also localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .
Propiedades
IUPAC Name |
anthracene-9,10-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUFOSORMQHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064549 | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7044-91-9 | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-9,10-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-ANTHRACENEDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX48CDY8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

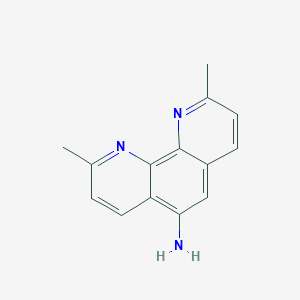

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
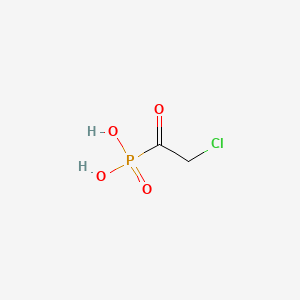
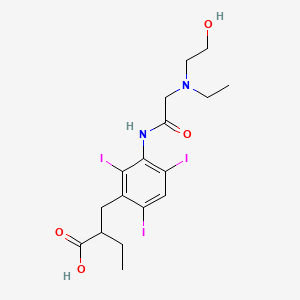
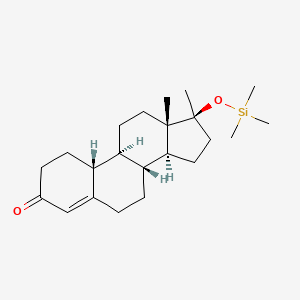
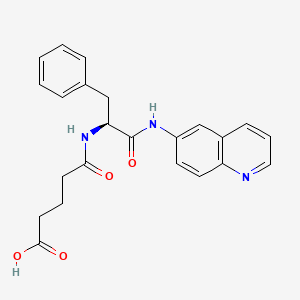
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)
